2,4-Dimethoxyquinoline

Overview

Description

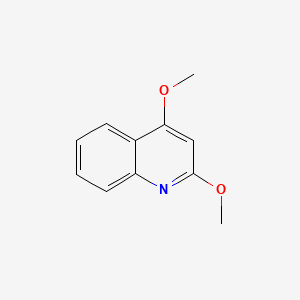

2,4-Dimethoxyquinoline is a quinoline derivative featuring methoxy (-OCH₃) substituents at the 2- and 4-positions of the heterocyclic ring. This compound is notable for its synthetic versatility and biological relevance. Methoxy groups are electron-donating, influencing the electronic structure of the quinoline core, which impacts reactivity, solubility, and interactions with biological targets. Its synthesis often involves alkylation of hydroxyquinoline precursors or dehalogenation of dichloroquinolines (e.g., sonochemical methods) . Applications range from medicinal chemistry (e.g., anticancer agents, enzyme inhibitors) to serving as intermediates for alkaloid synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-dimethoxyquinoline involves the reaction of 2,4-dichloroquinoline with sodium methoxide in methanol. The reaction mixture is typically heated under reflux for 24 hours, followed by cooling and precipitation to isolate the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Selective Demethylation Reactions

2,4-Dimethoxyquinoline undergoes regioselective demethylation under controlled conditions:

Key findings:

-

Steric and electronic factors govern position selectivity, with 2-OCH₃ being more reactive toward nucleophilic demethylation

-

Thermodynamic data (ΔrH° = -44 ± 2 kJ/mol) confirms exothermicity in liquid-phase demethylation

Heterocyclic Ring Functionalization

The quinoline core undergoes regioselective modifications:

3.1 Amination at C-6/C-7 Positions

3.2 Nitration/Reduction Sequences

-

HNO₃/Ac₂O (0°C → rt) → 6-Nitro-2,4-dimethoxyquinoline (87%)

Thermodynamic Parameters

Calorimetric studies reveal key thermodynamic data:

| Parameter | Value (Liquid Phase) | Value (Gas Phase) | Method | Reference |

|---|---|---|---|---|

| ΔrH° | -44 ± 2 kJ/mol | -26 ± 8.4 kJ/mol | Ciso | |

| Activation Energy | 98.3 kJ/mol | - | DFT |

These values explain the compound's preference for solution-phase reactions despite moderate gas-phase stability .

Scientific Research Applications

Chemical Synthesis

2,4-Dimethoxyquinoline serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, leading to the formation of diverse derivatives. Notable transformations include:

- Oxidation : Produces this compound-3-carboxylic acid.

- Reduction : Yields this compound-3-methanol.

- Substitution Reactions : Facilitates the formation of various substituted quinoline derivatives depending on the reagents used.

Pharmaceutical Development

Research into this compound has revealed its potential as a precursor for pharmaceuticals targeting various diseases. Its derivatives have been studied for their biological activity, including:

- Inhibition of G9a : Certain derivatives have been identified as potent inhibitors of G9a, a histone lysine methyltransferase involved in epigenetic regulation. This has implications for cancer therapy and other diseases linked to epigenetic modifications .

- Adrenoceptor Antagonism : QSAR (Quantitative Structure-Activity Relationship) studies have shown that 2,4-diamino-6,7-dimethoxyquinoline derivatives exhibit significant binding affinities to alpha-adrenergic receptors. These findings suggest potential applications in treating conditions such as hypertension and anxiety disorders .

Antimicrobial Activity

Quinoline derivatives, including those based on this compound, have demonstrated a broad spectrum of antimicrobial activities. They have been investigated for their effectiveness against bacteria, fungi, and parasites. For example:

- Antimalarial Activity : Compounds derived from quinolines are historically significant in malaria treatment; ongoing research aims to develop more effective analogs .

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial processes:

- Dyes and Pigments Production : The compound is employed in synthesizing dyes and pigments due to its ability to form stable colored complexes.

- Chemical Manufacturing : It acts as a building block for various industrial chemicals, enhancing the efficiency of synthetic pathways in chemical manufacturing processes.

Data Table: Summary of Applications

| Application Area | Specific Use | Example Compounds/Derivatives |

|---|---|---|

| Chemical Synthesis | Intermediate for organic synthesis | Various substituted quinolines |

| Pharmaceutical | Drug development (G9a inhibitors) | 2,4-diamino-6,7-dimethoxyquinoline derivatives |

| Adrenoceptor antagonists | Alpha-adrenergic receptor ligands | |

| Antimicrobial | Antimalarial agents | Quinolines and their derivatives |

| Industrial Chemistry | Dyes and pigments | Quinoline-based colorants |

Case Study 1: G9a Inhibition

A study focused on the design and synthesis of novel heterocyclic scaffolds based on this compound led to the identification of effective G9a inhibitors. Molecular docking studies confirmed their binding efficacy and selectivity, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: QSAR Analysis

A QSAR analysis involving 15 derivatives of 2,4-diamino-6,7-dimethoxyquinoline revealed key molecular descriptors influencing binding affinities at alpha-adrenoceptors. The predictive model developed from this analysis can assist in designing new drugs targeting these receptors .

Mechanism of Action

The mechanism of action of 2,4-dimethoxyquinoline varies depending on its application. For example, as an inhibitor of histone lysine methyltransferase (G9a), it competes with the substrate for binding to the enzyme, thereby preventing the methylation of histone proteins . This inhibition can affect gene expression and has potential therapeutic implications for diseases involving epigenetic dysregulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of quinoline derivatives are highly dependent on substituent type, position, and electronic nature. Below is a comparative analysis of 2,4-dimethoxyquinoline with key analogues:

Physicochemical Properties

- Solubility: Methoxy groups improve aqueous solubility compared to methyl or chloro substituents. For example, this compound is more soluble than 2,4-dichloroquinoline .

- Melting Points: this compound (mp 123–125°C ) vs. 4-methoxyquinoline (mp ~90°C ) reflects crystallinity differences due to symmetry.

- Reactivity : Methoxy groups resist electrophilic substitution but enable demethylation to hydroxy derivatives (e.g., synthesis of atanine ).

Biological Activity

2,4-Dimethoxyquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, interaction with histone methyltransferases, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound (C₁₁H₁₁NO₂) features two methoxy groups at positions 2 and 4 of the quinoline ring. This structural configuration is significant in determining its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits limited antimicrobial activity. In a study assessing various quinoline derivatives, it was found that this compound did not demonstrate activity against several microorganisms, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated no significant bioactivity, suggesting that the presence of methoxy groups may hinder its antimicrobial effectiveness .

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| This compound | No activity | No activity |

| 4-Hydroxy-3-iodo-quinol-2-one | 0.39 | 0.195 |

Interaction with G9a Histone Methyltransferase

Recent studies have identified the potential of dimethoxyquinoline derivatives as inhibitors of G9a (a histone lysine methyltransferase). Compounds derived from this compound have shown promising results in inhibiting G9a activity. Specifically, derivatives synthesized from this scaffold were found to be approximately five times more potent than the established inhibitor BIX-01294 .

The mechanism involves the interaction of the dimethoxy groups with the enzyme's active site, enhancing binding affinity. Molecular docking studies have provided insights into these interactions, revealing that specific nitrogen atoms in the quinoline structure play a crucial role in binding efficacy .

Research Findings and Case Studies

- G9a Inhibition : A study demonstrated that certain derivatives of this compound exhibited selective inhibition against G9a and GLP (G9a-like protein). The selectivity was confirmed through a panel of methyltransferases where these compounds showed minimal off-target effects .

- Antifungal Activity : Although primarily noted for its limited antibacterial properties, some studies have indicated moderate antifungal activity in related quinoline compounds. However, specific data on this compound remains sparse .

- Synthesis and Modification : Research has explored the synthesis of various derivatives through demethylation processes to enhance biological activity. These modifications aim to improve efficacy against specific targets while reducing side effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-dimethoxyquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via alkylation of dihydroquinoline derivatives. For example, iodomethane and silver carbonate in anhydrous hexane yield this compound (40% yield) after 3 days under dark conditions . Alternatively, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated aromatization of intermediates in benzene under reflux can produce the compound, though prolonged reaction times may lead to byproducts . Key factors affecting yield include solvent choice, catalyst (e.g., CuI for methoxy group introduction), and reaction duration. Purification via flash chromatography (e.g., pentane/ethyl acetate gradients) is critical for isolating high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- 1H and 13C NMR : Essential for confirming methoxy group positions and quinoline backbone integrity. Methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns specific to substitution .

- IR Spectroscopy : Identifies functional groups (e.g., C-O stretching at ~1250 cm⁻¹ for methoxy groups) .

- Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]+ for C11H11NO2 at m/z 189.1) and fragmentation patterns to verify structure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

- Methodological Answer :

- Methoxy Group Positioning : The 2- and 4-methoxy groups are critical for binding to targets like PfPK6 (Plasmodium falciparum kinase). Modifying their 3D orientation or replacing them with bulkier substituents (e.g., isopropyl) can disrupt activity .

- Functionalization at C3 : Introducing aldehydes or carboxylic acids at C3 (via Vilsmeier-Haack or oxidation reactions) enables conjugation with bioactive moieties (e.g., piperidine derivatives for antitumor activity) .

- Biological Assays : Prioritize in vitro screening (e.g., antiparasitic IC50, cytotoxicity) followed by molecular docking to validate target interactions .

Q. What strategies address contradictions in environmental or biomonitoring data for this compound analogs like 2,4-D?

- Methodological Answer :

- Temporal Variability : Track application practices (e.g., agricultural vs. industrial use) and seasonal exposure patterns using longitudinal sampling .

- Sample Contamination Control : Use blank samples and validated extraction protocols (e.g., SPE cartridges) to minimize artifacts .

- Data Harmonization : Report both creatinine-adjusted and unadjusted urinary concentrations to account for matrix effects .

Q. How can researchers optimize analytical methods for detecting this compound in complex matrices (e.g., cosmetics, environmental samples)?

- Methodological Answer :

- Sample Preparation : Ultrasound-assisted emulsification improves recovery from hydrophobic matrices (e.g., creams) by enhancing analyte solubility .

- Spectrophotometric Detection : Pair this compound with redox-sensitive dyes (e.g., DCIP) for absorbance-based quantification (λmax ~600 nm), ensuring calibration against matrix-matched standards .

- Cross-Validation : Confirm results with LC-MS/MS to rule out interferents .

Q. What experimental design principles ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer :

- Replication : Include triplicate reactions and independent synthesis batches to assess yield variability .

- Data Transparency : Document raw NMR/MS spectra, chromatograms, and reaction conditions in supplementary materials .

- Negative Controls : Test intermediates for off-target biological activity (e.g., kinase inhibition) to isolate the contribution of the final product .

Properties

IUPAC Name |

2,4-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-10-7-11(14-2)12-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZBLRGKCBUWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=CC=CC=C21)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193337 | |

| Record name | 2,4-Dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40335-00-0 | |

| Record name | 2,4-Dimethoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040335000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40335-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.